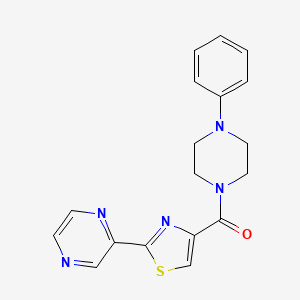

(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PPTM and has been extensively studied for its ability to interact with biological systems.

Scientific Research Applications

Methanol Poisoning Treatment

Research on methanol poisoning treatment has highlighted the use of fomepizole, a compound that inhibits alcohol dehydrogenase, as an effective treatment to prevent the toxic effects of methanol metabolism. This approach avoids the side effects associated with the traditional ethanol antidote therapy and is now increasingly used in both adult and pediatric cases of methanol intoxication (Brown et al., 2001); (Jacobsen et al., 1996); (Hovda et al., 2005).

Pharmacokinetics and Biotransformation

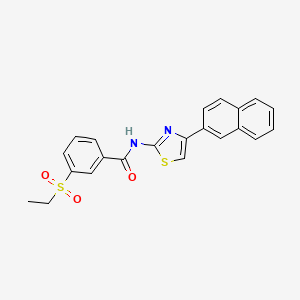

Studies on other related compounds, such as sulfinpyrazone and phenylbutazone, have delved into their absorption, metabolism, and excretion in humans. These investigations offer insights into the pharmacokinetics and biotransformation of drugs, shedding light on how similar compounds might be processed in the body (Dieterle et al., 1975).

Safety and Efficacy in Drug Development

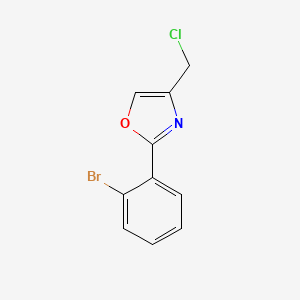

Research on PNU-100480, an oxazolidinone for tuberculosis treatment, and other drugs like CGS 20625, an anxiolytic, emphasizes the importance of safety, tolerability, and efficacy in the early stages of drug development. These studies involve determining the right dosages, understanding drug interactions, and assessing potential side effects, which are crucial steps for any new pharmaceutical compound (Wallis et al., 2010).

Novel Therapeutic Strategies

The investigation into novel therapeutic strategies, such as the use of fomepizole in pediatric methanol poisoning and the exploration of new antidotes for ethylene glycol intoxication, underscores the ongoing need for research into more effective and safer treatment options. Such studies pave the way for the development of new drugs and therapeutic approaches (Brabander et al., 2005).

Mechanism of Action

Target of Action

The primary target of (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .

Mode of Action

This compound interacts with AChE by inhibiting its activity . The inhibition of AChE leads to an increase in the level of acetylcholine, a neurotransmitter that plays a vital role in memory and cognition . The compound exhibits a mixed-type inhibition, which is a combination of competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, this compound enhances cholinergic function, which is beneficial in conditions like AD where there is a deficiency of acetylcholine .

Result of Action

The inhibition of AChE by this compound results in increased levels of acetylcholine in the brain . This increase can help alleviate the symptoms of diseases like AD, which are characterized by a deficiency of acetylcholine .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain . This interaction suggests that the compound could potentially be used in the treatment of conditions characterized by reduced acetylcholine levels, such as Alzheimer’s disease .

Cellular Effects

On a cellular level, this compound has been shown to influence various cellular processes. For example, it has been found to exhibit anti-inflammatory effects, suggesting that it may influence cell signaling pathways related to inflammation

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit AChE, suggesting that it may exert its effects by preventing the breakdown of acetylcholine .

Temporal Effects in Laboratory Settings

Given its inhibitory activity against AChE, it is possible that it may have long-term effects on cellular function, particularly in the context of neurological disorders .

Dosage Effects in Animal Models

The effects of this compound in animal models appear to vary with dosage. For instance, it has been found to exhibit anxiolytic activity in mice, with the effects being more pronounced at higher doses

Metabolic Pathways

Given its interactions with AChE, it is possible that it may be involved in pathways related to acetylcholine metabolism .

Subcellular Localization

Given its interactions with AChE, it is possible that it may be localized in regions of the cell where this enzyme is present .

properties

IUPAC Name |

(4-phenylpiperazin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5OS/c24-18(16-13-25-17(21-16)15-12-19-6-7-20-15)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQAGLMTXBXZDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2437382.png)

![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2437386.png)

![2-Chloro-4-fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2437387.png)

![5,6-Dimethyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2437388.png)

![3-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2437392.png)

![1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea](/img/structure/B2437396.png)